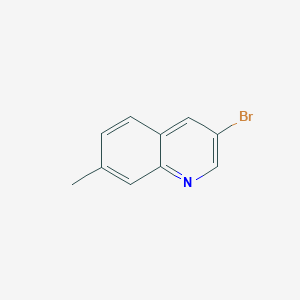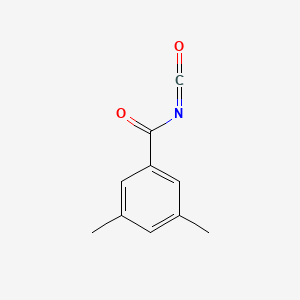
3,5-Dimethylbenzoyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isocyanates can be achieved through various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another approach involves the thermal decomposition of carbamates . The synthesis of bio-derived isocyanates has also been discussed .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzoyl isocyanate can be analyzed using various techniques. The molecular weight of 3,5-Dimethylphenyl isocyanate is 147.174 Da . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Isocyanates, including 3,5-Dimethylbenzoyl isocyanate, can undergo various chemical reactions. For instance, they can react with H-acidic compounds such as alcohols, phenols, and amines to form carbamates and ureas . They can also react with water .Mecanismo De Acción
The reaction mechanisms of isocyanates with other compounds can vary depending on the acidity and nucleophilicity of the compounds involved. For instance, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalyzed proton transfer in the resulting adduct .
Safety and Hazards
Direcciones Futuras
The future of isocyanate research is promising. For instance, there is ongoing research into the production of bio-based isocyanates, which could have significant environmental benefits . Additionally, isothiocyanates, which are structurally similar to isocyanates, are being explored for their potential uses in organic synthesis .
Propiedades
Número CAS |
66244-10-8 |
|---|---|
Nombre del producto |
3,5-Dimethylbenzoyl isocyanate |
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
3,5-dimethylbenzoyl isocyanate |
InChI |
InChI=1S/C10H9NO2/c1-7-3-8(2)5-9(4-7)10(13)11-6-12/h3-5H,1-2H3 |
Clave InChI |
PUMHTBSLBWOGMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



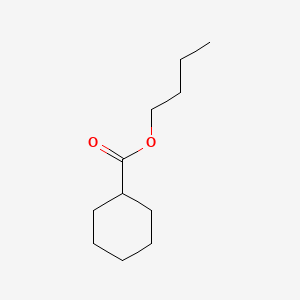
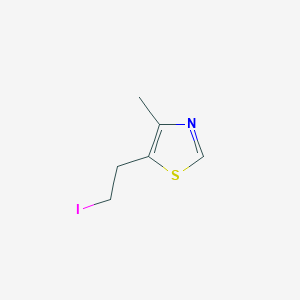
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B3192811.png)
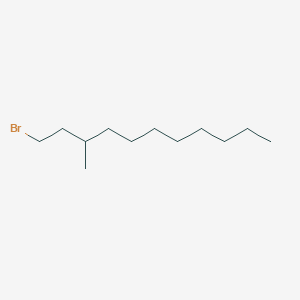
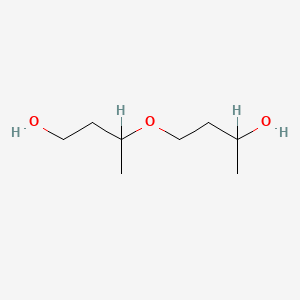
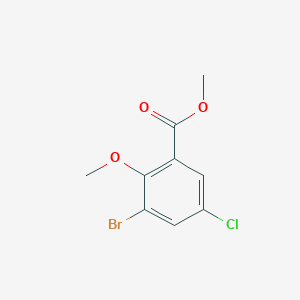
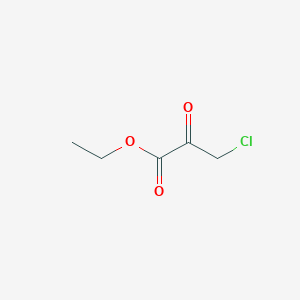
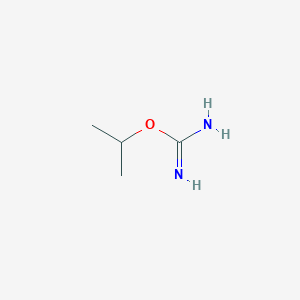



![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)
